molecular formula C11H14F3N3O3 B2885621 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid CAS No. 2416234-44-9

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid

Cat. No.: B2885621
CAS No.: 2416234-44-9
M. Wt: 293.246
InChI Key: GHUWXZBDLABZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid is a chemical compound with diverse applications in scientific research. It is known for its unique properties and structural versatility, making it a valuable compound in various fields such as drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidin-5-ylpiperidine: Similar structure but lacks the hydroxyl group.

    2,2,2-Trifluoroethanol: Contains the trifluoroacetate moiety but lacks the pyrimidine and piperidine rings.

Uniqueness

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid is unique due to its combination of the pyrimidine ring, piperidine ring, and trifluoroacetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHSFFRHVHWMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.